molecular formula C19H22N2O2 B4396098 N-(2-isopropylphenyl)-4-(propionylamino)benzamide

N-(2-isopropylphenyl)-4-(propionylamino)benzamide

Cat. No. B4396098
M. Wt: 310.4 g/mol
InChI Key: MLTZLLGYCLFDON-UHFFFAOYSA-N
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Description

N-(2-isopropylphenyl)-4-(propionylamino)benzamide, also known as GW501516 or Endurobol, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it gained popularity among athletes and bodybuilders due to its alleged performance-enhancing effects.

Mechanism of Action

N-(2-isopropylphenyl)-4-(propionylamino)benzamide exerts its effects by activating PPARδ, a nuclear receptor that regulates lipid and glucose metabolism, mitochondrial biogenesis, and muscle fiber type switching. PPARδ activation leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial function, which results in improved insulin sensitivity, reduced plasma glucose and triglyceride levels, and increased high-density lipoprotein cholesterol levels. Moreover, PPARδ activation leads to the upregulation of genes involved in mitochondrial biogenesis and muscle fiber type switching, which results in increased endurance and reduced fatigue.
Biochemical and Physiological Effects
N-(2-isopropylphenyl)-4-(propionylamino)benzamide has been shown to have several biochemical and physiological effects. It improves insulin sensitivity by increasing glucose uptake and utilization in skeletal muscle and adipose tissue. It reduces plasma glucose and triglyceride levels by increasing fatty acid oxidation and reducing hepatic glucose production. It increases high-density lipoprotein cholesterol levels by promoting reverse cholesterol transport from peripheral tissues to the liver. It increases endurance and reduces fatigue by enhancing mitochondrial biogenesis and muscle fiber type switching.

Advantages and Limitations for Lab Experiments

N-(2-isopropylphenyl)-4-(propionylamino)benzamide has several advantages for lab experiments. It is a potent and selective PPARδ agonist that can be easily synthesized and purified. It has been extensively studied in animal models and humans, which provides a wealth of data on its pharmacokinetics, pharmacodynamics, and safety profile. However, it also has several limitations for lab experiments. It has been shown to cause cancer in animal models, which raises concerns about its long-term safety in humans. It has also been shown to have off-target effects on other nuclear receptors, which may complicate the interpretation of its effects on PPARδ.

Future Directions

N-(2-isopropylphenyl)-4-(propionylamino)benzamide has several potential future directions. It could be further studied as a potential therapeutic agent for metabolic disorders such as obesity, diabetes, and dyslipidemia. It could also be further studied as a potential performance-enhancing drug for athletes and bodybuilders. However, its long-term safety in humans needs to be carefully evaluated before its widespread use. Moreover, its off-target effects on other nuclear receptors need to be further characterized to fully understand its mechanism of action. Finally, novel PPARδ agonists with improved safety and efficacy profiles could be developed based on the structure-activity relationship of N-(2-isopropylphenyl)-4-(propionylamino)benzamide.

Scientific Research Applications

N-(2-isopropylphenyl)-4-(propionylamino)benzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic effects on metabolic disorders such as obesity, diabetes, and dyslipidemia. It has been shown to improve insulin sensitivity, reduce plasma glucose and triglyceride levels, and increase high-density lipoprotein cholesterol levels in animal models and humans. Moreover, it has been shown to increase endurance and reduce fatigue in animal models, which led to its alleged use as a performance-enhancing drug.

properties

IUPAC Name

4-(propanoylamino)-N-(2-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-4-18(22)20-15-11-9-14(10-12-15)19(23)21-17-8-6-5-7-16(17)13(2)3/h5-13H,4H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTZLLGYCLFDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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